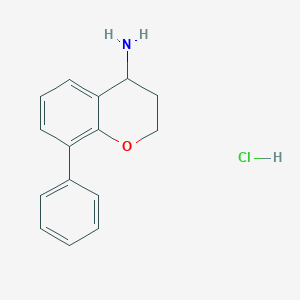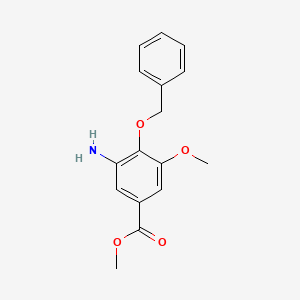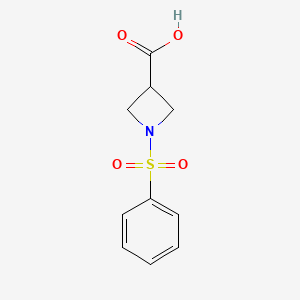
(4-メトキシフェニル)(フェニル)メチルアミン
概要
説明
“(4-Methoxyphenyl)(phenyl)methylamine” is a unique chemical compound with the empirical formula C14H15NO and a molecular weight of 213.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(phenyl)methylamine” is represented by the SMILES stringCOc1ccc(cc1)C(N)c2ccccc2 . This indicates that the compound contains a methoxyphenyl group, a phenyl group, and a methylamine group.
科学的研究の応用
アゾ染料の合成
(4-メトキシフェニル)(フェニル)メチルアミン: は、アゾ染料の合成における貴重な出発物質です。 アゾ染料は、その鮮やかな色で特徴付けられ、繊維産業で広く使用されています。 この化合物は、電子豊富な芳香族環を供与する能力があり、アゾ結合を形成するカップリング反応に適した候補であり、これは染料のクロモフォアの中心です .
医薬品中間体
(4-メトキシフェニル)(フェニル)メチルアミンのような第2級アミンは、さまざまな医薬品の合成における重要な中間体です。 それらは、特に、クロミプラミンやデシプラミンなどの抗うつ薬、コデインやモルヒネなどのオピオイド鎮痛薬の製造において重要です .
農薬
この化合物の構造的特徴は、農薬の合成における前駆体となっています。 そのフェニル基は、殺虫剤または除草剤の特性を示す化合物を生成するために官能化することができ、新しい農産物の開発に貢献します .
触媒およびリガンド
触媒の分野では、(4-メトキシフェニル)(フェニル)メチルアミンは、遷移金属触媒のリガンドを合成するために使用できます。 これらの触媒は、微細化学品や医薬品の合成に使用されるものなど、さまざまな化学反応において不可欠です .
有機合成
この化合物は、特に複雑な分子の構築における有機合成におけるビルディングブロックとして役立ちます。 そのアミン基は、アルキル化、アシル化、縮合などのさまざまな反応を受けて、新しい結合や分子骨格を形成できます .
材料科学
材料科学では、(4-メトキシフェニル)(フェニル)メチルアミンは、ポリマーや樹脂の特性を改変するために使用できます。 研究者は、この化合物をポリマー鎖に組み込むことで、材料の熱的、機械的、光学的特性を変えることができます .
Safety and Hazards
作用機序
Target of Action
Related compounds have been studied for their interaction with proteins such as epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and angiogenesis.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activation of target proteins, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
Related compounds have been shown to affect pathways involving egfr and vegfr-2 . These pathways are critical for various cellular processes, including cell growth, proliferation, and angiogenesis.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties using structural bioinformatics methods, including molecular docking, molecular dynamic simulation, and drug-likeness models . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may have potential inhibitory effects on the activation of target proteins, leading to modulation of the associated cellular processes .
生化学分析
Biochemical Properties
(4-Methoxyphenyl)(phenyl)methylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other proteins and receptors, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, (4-Methoxyphenyl)(phenyl)methylamine exerts its effects through binding interactions with biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
特性
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHDWNETPLWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5267-46-9 | |
| Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)



